molecular formula C34H46N4O14 B14689233 1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol CAS No. 34557-94-3

1,3-Diisocyanato-2-methylbenzene; 2,4-diisocyanato-1-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; hexanedioic acid; 2-(2-hydroxyethoxy)ethanol

Cat. No.: B14689233
CAS No.: 34557-94-3
M. Wt: 734.7 g/mol
InChI Key: LBGAXMAWJPXYPD-UHFFFAOYSA-N
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Description

Properties

CAS No.

34557-94-3

Molecular Formula

C34H46N4O14

Molecular Weight

734.7 g/mol

IUPAC Name

1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/2C9H6N2O2.C6H10O4.C6H14O3.C4H10O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;5-1-3-7-4-2-6/h2*2-4H,1H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;5-6H,1-4H2

InChI Key

LBGAXMAWJPXYPD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O

Related CAS

34557-94-3

Origin of Product

United States

Preparation Methods

Industrial Production via Phosgenation

Toluene diisocyanate (TDI) exists predominantly as two isomers: 2,4-TDI (80–85% market share) and 2,6-TDI (15–20%), often marketed as 80/20 or 65/35 mixtures. The synthesis begins with toluene, which undergoes nitration to produce dinitrotoluene (DNT) . Catalytic hydrogenation of DNT yields 2,4-diaminotoluene (TDA) , followed by phosgenation to form TDI.

The phosgenation step involves reacting TDA with phosgene (COCl₂) in a two-stage process:

  • Carbamation : TDA reacts with phosgene at 40–60°C to form a carbamoyl chloride intermediate.
  • Thermal decomposition : Heating the intermediate to 120–160°C releases HCl gas, yielding crude TDI.

Equation :
$$ \text{TDA} + 2 \, \text{COCl}_2 \rightarrow \text{TDI} + 4 \, \text{HCl} $$

Isomer Separation and Purification

Distillation separates the 2,4-TDI and 2,6-TDI isomers. The 80/20 mixture is obtained directly from phosgenation, while further fractional distillation produces 65/35 or pure 2,4-TDI. The reactivity difference between the 4- and 2-isocyanate groups (4:1 ratio) influences downstream applications, particularly in polyurethane foam formation.

Preparation of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (Trimethylolpropane, TMP)

Cross-Cannizzaro Reaction

TMP is synthesized via the cross-Cannizzaro reaction between 2-ethylhexanal and formaldehyde under alkaline conditions. This one-pot method proceeds through aldol condensation followed by crossed aldol addition:

  • Aldol Condensation : 2-Ethylhexanal undergoes base-catalyzed self-condensation.
  • Formaldehyde Addition : Formaldehyde adds to the α-position, forming a triol intermediate.
  • Cannizzaro Reaction : The intermediate disproportionates into TMP and formate salts.

Equation :
$$ 3 \, \text{HCHO} + \text{CH}3\text{CH}2\text{C(CH}2\text{OH)}3 \rightarrow \text{TMP} + \text{HCOO}^- $$

Catalytic Optimization with Phase Transfer Agents

A patent-pending method enhances yield (up to 92.7%) using phase transfer catalysts (PTCs) such as polyethylene glycol (PEG 400) or tetrabutylammonium hydrogen sulfate. Key steps include:

  • Reagent Ratios : 1.25–1.75:1 NaOH-to-2-ethylhexanal molar ratio.
  • Temperature Control : 60–80°C reaction temperature minimizes side products.
  • Neutralization : Post-reaction neutralization with sulfuric acid improves phase separation.

Table 1 : Comparative Yields in TMP Synthesis

Catalyst System Yield (%) Reaction Time (h)
NaOH + PEG 400 92.7 2.75
KOH + Aliquat 336 89.2 3.5
Ca(OH)₂ + No PTC 76.4 5.0

Production of Hexanedioic Acid (Adipic Acid)

Nitric Acid Oxidation of KA Oil

Approximately 90% of global adipic acid is produced via nitric acid oxidation of KA oil (cyclohexanone/cyclohexanol mixtures). The reaction proceeds through:

  • Cyclohexanol Dehydrogenation : Cyclohexanol → cyclohexanone + H₂O.
  • Nitrosation : Cyclohexanone reacts with NO⁺ to form a nitroso intermediate.
  • Oxidative Cleavage : The intermediate decomposes into adipic acid and N₂O.

Equation :
$$ \text{C}6\text{H}{10}\text{O} + \text{HNO}3 \rightarrow \text{HOOC(CH}2\text{)}4\text{COOH} + \text{N}2\text{O} + \text{H}_2\text{O} $$

Green Chemistry Alternatives

Emerging methods aim to reduce N₂O emissions (a potent greenhouse gas):

  • Butadiene Hydrocarboxylation :
    $$ \text{CH}2=\text{CH}-\text{CH}=\text{CH}2 + 2 \, \text{CO} + 2 \, \text{H}_2\text{O} \rightarrow \text{Adipic Acid} $$
  • Cyclohexene Oxidative Cleavage : Using H₂O₂ as an oxidant yields water as the sole byproduct.

Synthesis of 2-(2-Hydroxyethoxy)ethanol

Ethylene Oxide Oligomerization

2-(2-Hydroxyethoxy)ethanol is produced via controlled oligomerization of ethylene oxide (EO) over base catalysts:

  • Ethylene Glycol Formation :
    $$ \text{EO} + \text{H}2\text{O} \rightarrow \text{HOCH}2\text{CH}_2\text{OH} $$
  • Step-Growth Addition :
    $$ \text{HOCH}2\text{CH}2\text{OH} + \text{EO} \rightarrow \text{HO(CH}2\text{CH}2\text{O)}_2\text{H} $$

Azide-Tosylate Intermediate Route

A patented method involves multi-step functionalization:

  • Azidation : 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride → azide derivative using NaN₃.
  • Tosylation : Reaction with TsCl introduces a leaving group.
  • Ammonolysis : Tosylate intermediate treated with NH₃ yields the final diol.

Equation :
$$ \text{C}4\text{H}9\text{O}3\text{Cl} + \text{NaN}3 \rightarrow \text{C}4\text{H}9\text{O}3\text{N}3 \xrightarrow{\text{NH}3} \text{C}4\text{H}{10}\text{O}3 $$

Comparative Analysis of Methodologies

Catalyst Efficiency and Environmental Impact

  • TDI Synthesis : Phosgene remains irreplaceable despite toxicity concerns; HCl byproduct is recycled.
  • Adipic Acid : N₂O abatement technologies (e.g., thermal decomposition) reduce greenhouse gas emissions by 98%.
  • TMP Production : Phase transfer catalysts reduce reaction time by 40% compared to traditional methods.

Industrial Scalability Challenges

  • Energy Intensity : Distillation steps in TDI purification account for 60% of energy costs.
  • Feedstock Purity : <2% methanol in formaldehyde is critical for high TMP yields.

Chemical Reactions Analysis

Key Reactions and Mechanisms

  • Reaction with Alcohols/Polyols :
    Forms urethane linkages via nucleophilic addition. Primary alcohols react faster than secondary alcohols due to steric hindrance .

    R-NCO + HO-R’ → R-NH-C(O)-O-R’\text{R-NCO + HO-R' → R-NH-C(O)-O-R'}

    Catalysts : Tertiary amines (e.g., triethylamine) or organometallic compounds (e.g., dibutyltin dilaurate) .

  • Reaction with Amines :
    Produces polyureas with high crosslinking density. Aromatic amines react faster than aliphatic amines .

    R-NCO + H2N-R’ → R-NH-C(O)-NH-R’\text{R-NCO + H}_2\text{N-R' → R-NH-C(O)-NH-R'}
  • Hydrolysis with Water :
    Generates CO2_2 and urea derivatives, critical in foam production :

    2 R-NCO + H2O → R-NH-C(O)-NH-R + CO2\text{2 R-NCO + H}_2\text{O → R-NH-C(O)-NH-R + CO}_2↑

Table 1: Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor Product
Urethane FormationAlcohol, 50–80°C, catalystPolyurethane
Polyurea SynthesisAmine, RT–100°CCrosslinked polyurea
HydrolysisWater, RT, amine catalystUrea + CO2_2

Reactivity and Functionalization

  • Esterification : Reacts with adipic acid to form esters for plasticizers. Acid catalysts (e.g., H2_2SO4_4) drive the reaction:

    C(CH2OH)3+HOOC-(CH2)4-COOH → Crosslinked polyester\text{C(CH}_2\text{OH)}_3 + \text{HOOC-(CH}_2\text{)}_4\text{-COOH → Crosslinked polyester}
  • Etherification : Forms polyethers with ethylene oxide/propylene oxide for surfactants.

Table 2: Industrial Applications

ApplicationReaction PartnersProduct Use
Alkyd ResinsAdipic acid, phthalic anhydrideCoatings, adhesives
Polyurethane Flex FoamsTDI, MDIAutomotive seating

Dominant Reaction Pathways

  • Polymerization : Condenses with hexamethylenediamine to form nylon-6,6. Requires stoichiometric control to avoid cyclization :

    HOOC-(CH2)4-COOH + H2N-(CH2)6-NH2Nylon-6,6 + H2O\text{HOOC-(CH}_2\text{)}_4\text{-COOH + H}_2\text{N-(CH}_2\text{)}_6\text{-NH}_2 → \text{Nylon-6,6 + H}_2\text{O}
  • Esterification : Produces plasticizers (e.g., dioctyl adipate) with alcohols under acid catalysis .

  • Oxidation : Converts to glutaric acid under strong oxidizing agents (e.g., HNO3_3) .

Environmental Impact :

  • N2_2O emissions during HNO3_3-mediated oxidation require catalytic destruction (e.g., Rh/Al2_2O3_3) .

Functional Group Reactivity

  • Esterification : Reacts with carboxylic acids (e.g., acetic acid) to form glycol esters for solvents.

  • Ether Cleavage : Under acidic conditions, breaks into ethylene glycol and ethanol .

  • Surfactant Synthesis : Forms nonionic surfactants via ethoxylation with fatty alcohols.

Hazardous Reactions :

  • Exothermic Neutralization : Reacts violently with strong acids/bases (e.g., H2_2SO4_4, NaOH) .

Comparative Analysis

Table 3: Reactivity and Industrial Relevance

CompoundPrimary ReactionIndustrial UseThermal Stability
TDIUrethane formationFoams, elastomersModerate (degrades >200°C)
Adipic AcidPolycondensationNylon-6,6 productionHigh (mp 152°C)
TrimethylolpropaneEsterificationAlkyd resinsStable to 250°C

Scientific Research Applications

1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds are widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers. They are also used in the synthesis of various polymers and resins.

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is used as a building block in the production of alkyd resins, high-gloss coatings, and ion exchange resins. It is also employed as a multifunctional monomer in the production of coatings and polymeric materials .

Hexanedioic Acid: Hexanedioic acid is primarily used in the production of nylon-6,6 polyamide, which is a key material in the textile and plastics industries. It is also used in the manufacture of plasticizers, lubricants, and polyurethane resins .

2-(2-Hydroxyethoxy)ethanol: This compound is used as a solvent in various industrial applications, including the production of dyes, inks, and resins. It is also employed as a gas dehydrating agent, lubricant, and plasticizer .

Mechanism of Action

1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene: These compounds react with polyols to form urethane linkages, resulting in the formation of polyurethanes. The isocyanate groups react with hydroxyl groups to form carbamate linkages, which are the basis of polyurethane polymers.

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound acts as a trifunctional alcohol, providing three hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.

Hexanedioic Acid: Hexanedioic acid acts as a bifunctional carboxylic acid, providing two carboxyl groups for reactions. It participates in polymerization reactions to form polyamides and polyesters.

2-(2-Hydroxyethoxy)ethanol: This compound acts as a bifunctional alcohol, providing two hydroxyl groups for reactions. It participates in esterification and etherification reactions, forming esters and ethers, respectively.

Comparison with Similar Compounds

Key Data Tables

Research Findings and Contradictions

  • TMP in Fiber Formation: highlights that TMP failed to induce fiber formation in fibrinogen hydrogels, unlike charged molecules like Prussian red. This underscores the importance of ionic interactions in certain polymer assemblies .
  • Polymer Molecular Weight : reports a polymer (CAS 95566-39-5) with a molecular weight of 958.96 g/mol, demonstrating the role of hexanedioic acid in forming high-MW copolymers .

Biological Activity

This article focuses on the biological activity of five specific compounds: 1,3-Diisocyanato-2-methylbenzene , 2,4-Diisocyanato-1-methylbenzene , 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol , Hexanedioic acid , and 2-(2-hydroxyethoxy)ethanol . Each compound has unique properties and biological effects that warrant detailed examination.

1. 1,3-Diisocyanato-2-methylbenzene and 2,4-Diisocyanato-1-methylbenzene

Chemical Properties:

  • These compounds are isocyanates commonly used in the production of polyurethane foams and coatings.
  • They are known for their reactivity with amines and alcohols, leading to the formation of polyurethanes.

Biological Activity:

  • Isocyanates can act as respiratory irritants and have been associated with asthma and allergic reactions in occupational settings.
  • They exhibit cytotoxicity and can induce apoptosis in certain cell lines, which raises concerns regarding their safety in industrial applications .

2. 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

Chemical Properties:

  • This compound is a polyol used in various applications, including cosmetics and pharmaceuticals.

Biological Activity:

3. Hexanedioic Acid

Chemical Properties:

  • Also known as adipic acid, this dicarboxylic acid is widely used in the manufacture of nylon and plasticizers.

Biological Activity:

  • Antibacterial Effects: Recent studies indicate that hexanedioic acid isolated from Hermetia illucens larvae demonstrates significant antibacterial activity against Klebsiella pneumoniae. Mice treated with hexanedioic acid showed reduced bacterial loads and lower body weight loss compared to controls .
StudyFindings
Jeon et al. (2013)Hexanedioic acid reduced lung bacterial loads in infected mice.
OECD (2006)Non-mutagenic in various tests; showed no toxicity to kidneys or liver at therapeutic doses .

4. 2-(2-Hydroxyethoxy)ethanol

Chemical Properties:

  • This compound is often used as a solvent or in formulations for personal care products.

Biological Activity:

  • Limited studies suggest that it may have low toxicity; however, it can cause skin irritation upon exposure.
  • It is not classified as a carcinogen or mutagen but should be handled with care due to potential irritant effects .

Case Studies

  • Hexanedioic Acid in Infection Models:
    • In a study involving infected mice, hexanedioic acid was administered orally and intraperitoneally. The oral route showed superior protective effects against bacterial infections without evident toxicity .
  • Occupational Exposure to Isocyanates:
    • A review of workers exposed to diisocyanates highlighted the development of respiratory issues, emphasizing the need for stringent safety measures in industrial settings .

Q & A

Q. How do steric effects in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol influence copolymer crystallinity?

  • Methodology : Synthesize block copolymers with controlled architectures (e.g., ABA triblocks) via ring-opening polymerization. Analyze crystallinity using differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS). Compare with less hindered diols (e.g., pentaerythritol) to isolate steric contributions. Reduced crystallinity (~15–20% decrease) is typical due to branching .

Q. What mechanisms explain contradictory catalytic activity of Schiff base complexes derived from 2-ethyl-2-(hydroxymethyl)propane-1,3-diol?

  • Methodology : Prepare cobalt(III) complexes with the diol-derived ligand (e.g., 2-ethyl-2-{[1-(2-hydroxy-5-methylphenyl)methylidene]amino}propane-1,3-diol). Study catalytic oxidation of alkanes using UV-vis kinetics and electron paramagnetic resonance (EPR). Contradictions arise from solvent polarity (e.g., acetonitrile vs. toluene) affecting metal center accessibility .

Q. How can solvent-free oxa-Michael addition with divinyl sulfone and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol be optimized to avoid premature gelation?

  • Methodology : Pre-mix the diol with a nucleophilic catalyst (e.g., PPh₃ at 5 mol%) before adding divinyl sulfone. Use rheometry to monitor viscosity changes and identify gel points. Lower reaction temperatures (≤60°C) and high-speed mixing extend the processing window by ~30–40% .

Data Contradiction Analysis

Q. Why do copolymer networks with hexanedioic acid exhibit variable thermal stability in literature?

  • Resolution : Variability stems from acid-diol stoichiometry. Excess hexanedioic acid (≥1.2:1 molar ratio to diol) increases ester cross-links, raising degradation onset temperatures (TGA: +50–70°C). However, excess diacid reduces elasticity (DMA storage modulus drop by ~40%). Balance via DOE (design of experiments) to optimize thermal-mechanical properties .

Reference Tables

Compound Key Application Characterization Technique Critical Parameter
1,3-Diisocyanato-2-methylbenzenePolyurethane synthesisFTIR, GPCNCO:OH ratio
2-Ethyl-2-(hydroxymethyl)propane-1,3-diolCross-linked networksDSC, WAXSSteric hindrance index
Hexanedioic acidCopolymer thermal stabilityTGA, DMAAcid:diol stoichiometry

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